REACTION_CXSMILES
|
C1(C[O:8][C:9]2[CH:14]=[CH:13][C:12](/[CH:15]=[CH:16]\[C:17]([O:19][CH2:20][CH3:21])=[O:18])=[CH:11][C:10]=2[C:22]([NH:24][C:25]2[CH:26]=[N:27][CH:28]=[CH:29][CH:30]=2)=[O:23])C=CC=CC=1>CO.[Pd]>[OH:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18])=[CH:11][C:10]=1[C:22]([NH:24][C:25]1[CH:26]=[N:27][CH:28]=[CH:29][CH:30]=1)=[O:23]
|
Name
|
|
Quantity
|
160 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)COC1=C(C=C(C=C1)\C=C/C(=O)OCC)C(=O)NC=1C=NC=CC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
20 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration through Celite
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(C=C1)CCC(=O)OCC)C(=O)NC=1C=NC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |